
(S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cinnamoyl group and an isopropyl group attached to an oxazolidinone ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one typically involves the reaction of (S)-4-isopropyloxazolidin-2-one with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazolidinone products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
(S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The cinnamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can result in various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Isopropyloxazolidin-2-one: A precursor in the synthesis of (S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one.
Cinnamoyl Chloride: Used in the acylation reaction to introduce the cinnamoyl group.
Other Oxazolidinones: Compounds with similar oxazolidinone rings but different substituents.
Uniqueness
This compound is unique due to the presence of both the cinnamoyl and isopropyl groups, which confer distinct chemical properties and potential biological activities. Its chiral nature also makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(3-phenylprop-2-enoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO3/c1-11(2)13-10-19-15(18)16(13)14(17)9-8-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3 |
InChI Key |
PNZYNDNOSVFRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


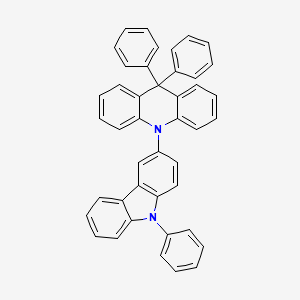
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B15330466.png)
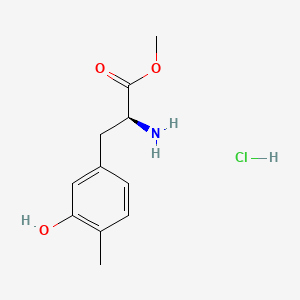
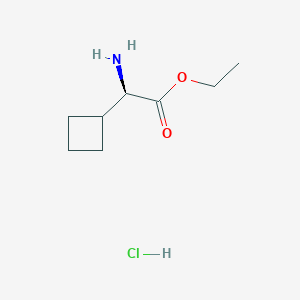
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)

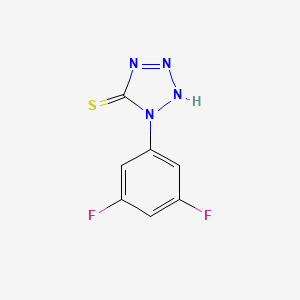
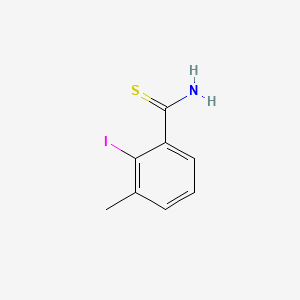
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
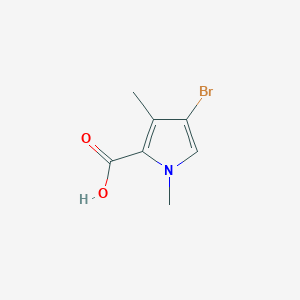
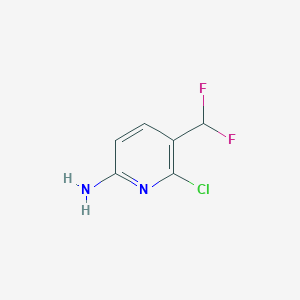
![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol](/img/structure/B15330562.png)

